Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear: is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These dyes are widely used due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Diazotization and Coupling Reaction:
Step 1 Diazotization: - The synthesis begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Step 2 Coupling Reaction: - The diazonium salt is then coupled with a phenolic compound under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH adjusted to around 8-10 using sodium hydroxide.
-
Industrial Production Methods:
- Industrially, the synthesis is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
-
Reduction:
- Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of aromatic amines.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry:
Dye Chemistry: The compound is extensively used in the synthesis of azo dyes, which are applied in textile, leather, and paper industries due to their bright colors and stability.
Biology:
Biological Staining: Azo dyes derived from this compound are used as biological stains in microscopy to highlight structures in biological tissues.
Medicine:
Pharmaceuticals: Some derivatives of this compound have been investigated for their potential use as therapeutic agents due to their antimicrobial and anti-inflammatory properties.
Industry:
Textiles: The compound is used to dye fabrics, providing vibrant and long-lasting colors.
Plastics: It is also used in coloring plastics and synthetic fibers.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects primarily through its interaction with cellular components. In biological systems, the azo groups can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, linear:
- Similar in structure but lacks the branched alkyl chains, leading to different solubility and application properties.
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C8-10-branched and linear:
- Contains shorter alkyl chains, affecting its physical properties and industrial applications.
Uniqueness:
- The mixed C11-14-branched and linear alkyl chains provide a balance between solubility and stability, making this compound particularly useful in applications requiring both properties. Its unique structure allows for a wide range of colors and improved fastness properties in dyes.
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear , highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
115340-73-3 |
---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.